molecular formula C8H14O2 B6604215 6-oxaspiro[3.5]nonan-2-ol, Mixture of diastereomers CAS No. 2816908-49-1

6-oxaspiro[3.5]nonan-2-ol, Mixture of diastereomers

Cat. No. B6604215
CAS RN: 2816908-49-1
M. Wt: 142.20 g/mol
InChI Key: GOPWVKZXFSQHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-oxaspiro[3.5]nonan-2-ol, commonly referred to as 6-OSN, is a mixture of diastereomers that has been increasingly studied for its potential applications in the scientific research field. It is a sesquiterpenoid compound with a unique structure and a wide array of possible applications.

Scientific Research Applications

6-OSN has been studied for its potential applications in the scientific research field. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties, making it a promising candidate for use in drug discovery and development. In addition, 6-OSN has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It has also been found to possess anti-microbial properties, making it a potential candidate for use in the development of antibiotics.

Mechanism of Action

The exact mechanism of action of 6-OSN is not yet fully understood. However, it is believed that 6-OSN acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the formation of prostaglandins. This inhibition of COX-2 leads to decreased inflammation and pain, making 6-OSN a potential candidate for use in the treatment of inflammatory diseases. In addition, 6-OSN has been found to possess anti-oxidant properties, which may be responsible for its anti-cancer effects.
Biochemical and Physiological Effects
6-OSN has been found to possess a variety of biochemical and physiological effects. In animal studies, 6-OSN has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 6-OSN has been found to possess anti-microbial properties, making it a potential candidate for use in the development of antibiotics. 6-OSN has also been found to possess anti-convulsant properties, making it a potential candidate for use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The use of 6-OSN in laboratory experiments has both advantages and limitations. One of the main advantages of 6-OSN is its low toxicity, making it safe for use in laboratory experiments. In addition, 6-OSN is relatively easy to synthesize, making it readily available for laboratory experiments. However, 6-OSN is relatively unstable and can be difficult to store for long periods of time. In addition, 6-OSN is sensitive to light and temperature, making it difficult to use in experiments that require long-term storage.

Future Directions

The potential applications of 6-OSN are vast and there are many possible future directions for research. One possible direction is the development of new drugs based on 6-OSN. In addition, further research could be conducted to investigate the potential of 6-OSN to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Further research could also be conducted to investigate the anti-microbial properties of 6-OSN and its potential use in the development of antibiotics. Finally, further research could be conducted to investigate the potential of 6-OSN to treat cancer.

Synthesis Methods

The synthesis of 6-OSN is a multi-step process that involves the use of various reagents and catalysts. The first step involves the condensation of cyclopentenone with 2-vinylpyridine to form an intermediate compound. This intermediate is then treated with an acid catalyst to form an aldehyde, which is then reacted with a Grignard reagent to form an alcohol. Finally, the alcohol is oxidized with a palladium catalyst to form 6-OSN.

properties

IUPAC Name

6-oxaspiro[3.5]nonan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-4-8(5-7)2-1-3-10-6-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPWVKZXFSQHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)O)COC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxaspiro[3.5]nonan-2-ol

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